molecular formula C33H35N5O7 B606579 Cdk9-protac CAS No. 2118356-96-8

Cdk9-protac

Cat. No. B606579
M. Wt: 613.67
InChI Key: WCEHIDWONYOKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk9-protac, also known as PROTAC CDK9 Degrader-1, is a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . CDK9, a member of the cyclin-dependent protein kinase (CDK) family, is involved in transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic, prostate, and breast cancers .


Synthesis Analysis

The development of Cdk9-protac involved the creation of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 . An aminopyrazole-based PROTAC was reported to selectively degrade CDK9 . The synthesis of the PROTAC bifunctional molecule CD-5 was designed for identifying its previously unknown target and revealing the underlying pharmacological mechanism .


Molecular Structure Analysis

The molecular formula of Cdk9-protac is C33H35N5O7 with an exact mass of 613.25 and a molecular weight of 613.670 . The structure of CDK9 was explored using molecular docking and minimization . The mean RMSD values for CDK9 were quantified .


Chemical Reactions Analysis

Cdk9-protac selectively degrades CDK9 while sparing other CDK family members . The degradation of CDK9 by PROTAC 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase .


Physical And Chemical Properties Analysis

The chemical formula of Cdk9-protac is C33H35N5O7, and it has a molecular weight of 613.670 . Further optimization of the physico-chemical and ADME properties of those small macrocyclic-PROTAC degraders can potentially lead to drug candidates with distinct pharmacological effects .

Scientific Research Applications

Application in Cancer Research

Cyclin-dependent kinase 9 (CDK9), a central player in transcription regulation and cell cycle progression, has emerged as a promising target to combat cancer . Its pivotal role in oncogenic pathways and the pressing need for novel cancer treatments has propelled CDK9 into the spotlight of drug discovery efforts .

Method of Application

This involves a multidisciplinary approach, combining computational methodologies, experimental validation, and the transformative Proteolysis-Targeting Chimera (PROTAC) technology . By uniting these diverse techniques, researchers aim to identify, characterize, and optimize a new class of degraders targeting CDK9 .

Results or Outcomes

The compounds explored for targeted protein degradation offer a novel and potentially effective approach to cancer therapy . This cohesive strategy utilizes the combination of computational predictions and experimental insights, with the goal of advancing the development of effective anticancer therapeutics, targeting CDK9 .

Application in Breast Cancer Research

CDK9 has been identified as a common hit in ER+ cell lines and patient-derived organoids modeling endocrine therapy–resistant disease in both the palbociclib-sensitive and palbociclib-resistant settings .

Method of Application

The CDK9 inhibitor, AZD4573, currently in clinical trials for hematologic malignancies, acted synergistically with palbociclib in these ER+ in vitro 2D and 3D models .

Results or Outcomes

In two independent endocrine- and palbociclib-resistance patient-derived xenografts, treatment with AZD4573 in combination with palbociclib and fulvestrant resulted in tumor regression . Tumor transcriptional profiling identified a set of transcriptional and cell-cycle regulators differentially downregulated only in combination-treated tumors .

Application in Pancreatic Cancer Research

CDK9 plays a role in the transcriptional elongation of several target genes and has been shown to contribute to a variety of malignancies such as pancreatic cancer .

Method of Application

The application involves the use of a heterobifunctional small molecule proteolysis targeting chimera (PROTAC) capable of cereblon (CRBN) mediated proteasomal degradation of CDK9 .

Results or Outcomes

The development of this PROTAC has the potential to provide a new approach for the treatment of pancreatic cancer .

Application in Prostate Cancer Research

CDK9 is also involved in the progression of prostate cancer .

Method of Application

Similar to the application in pancreatic cancer, a PROTAC capable of CRBN mediated proteasomal degradation of CDK9 is used .

Results or Outcomes

The use of this PROTAC could potentially offer a novel therapeutic strategy for the treatment of prostate cancer .

Application in Breast Cancer Research

Method of Application

The novel CDK9 PROTAC, THAL-SNS-032, displayed a profound inhibitory activity in MCF7, T47D, and BT474 cells, with less effect in SKBR3, HCC1569, HCC1954, MDA-MB-231, HS578T, and BT549 cells .

Results or Outcomes

The three cell lines with HER2 overexpression and no presence of ER, SKBR3, HCC1569, and HCC1954 displayed an EC50 three times higher compared to ER .

Application in Hematologic Malignancies

CDK9 has been identified as a promising target for the treatment of hematologic malignancies .

Method of Application

The CDK9 inhibitor, AZD4573, currently in clinical trials for hematologic malignancies, is being explored for its potential in this field .

Results or Outcomes

While the results of these clinical trials are still pending, the use of AZD4573 could potentially offer a novel therapeutic strategy for the treatment of hematologic malignancies .

Future Directions

The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .

properties

IUPAC Name

N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEHIDWONYOKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H35N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk9-protac

Citations

For This Compound
54
Citations
HM King, S Rana, SP Kubica, JR Mallareddy… - Bioorganic & medicinal …, 2021 - Elsevier
… 2 followed the formation of a ternary complex between CDK9:PROTAC 2:CRBN E3-ligase, we … the formation of the ternary complex between CDK9:PROTAC 2:CRBN, followed by CDK9 …
Number of citations: 34 www.sciencedirect.com
MM Noblejas-López, L Gandullo-Sánchez… - International Journal of …, 2022 - mdpi.com
… In this article, we describe the antitumoral activity of the CDK9 PROTAC THAL-SNS-032 in double HER2 and ER-positive breast cancer. Moreover, we report the antitumoral activity of …
Number of citations: 2 www.mdpi.com
M Ao, J Wu, Y Cao, Y He, Y Zhang, X Gao, Y Xue… - Chinese Chemical …, 2023 - Elsevier
Cyclin-dependent kinases (CDKs) have become potential targets for treating various diseases, especially cancer. Compound iCDK9 is an excellent and selective CDK9 inhibitor, but its …
Number of citations: 5 www.sciencedirect.com
JR Mallareddy, S Singh, L Boghean… - Future Medicinal …, 2022 - Future Science
… with PROTAC 2, pomalidomide (CRBN ligand), flavopiridol (CDK9 inhibitor) and MG132 (proteasome inhibitor), we showed that PROTAC 2 works via formation of a CDK9-PROTAC 2-…
Number of citations: 6 www.future-science.com
T Wu, Z Zhang, G Gong, Z Du, Y Xu, S Yu, F Ma… - European Journal of …, 2023 - Elsevier
… Our findings indicate that CP-07 is a potent and selective flavonoid-based CDK9 PROTAC with potential for treating prostate cancer. Meanwhile, it is hoped that the PROTAC design …
Number of citations: 3 www.sciencedirect.com
E Řezníčková, S Krajčovičová, M Peřina… - European Journal of …, 2022 - Elsevier
Oncogenic mutations in gene encoding FLT3 kinase are often detected in acute myeloid leukaemia (AML) patients, and several potent kinase inhibitors have been developed. However, …
Number of citations: 10 www.sciencedirect.com
BK Mize - 2023 - rave.ohiolink.edu
… In collaboration with the John Byrd lab, the goal of develo** a CDK9 PROTAC was set forth by the research team before I joined the campaign. Since its conception, the goal has …
Number of citations: 0 rave.ohiolink.edu
D Wei, H Wang, Q Zeng, W Wang, B Hao… - Journal of Medicinal …, 2021 - ACS Publications
… On this basis, we chose these four compounds as the CDK9 binding ligands, as well as the starting point for our design of CDK9 PROTAC molecules. The IC 50 values of designed and …
Number of citations: 20 pubs.acs.org
RJ Tokarski II, CM Sharpe, AC Huntsman… - European Journal of …, 2023 - Elsevier
… For this reason, we set out to systematically examine the role that linker structure plays in CDK9 PROTAC activity as assessed by in vitro activity toward AML cell lines and modulation of …
Number of citations: 4 www.sciencedirect.com
C Hu, L Shen, F Zou, Y Wu, B Wang, A Wang… - … Pharmaceutica Sinica B, 2023 - Elsevier
… ATP-competitive inhibitors, we also explored whether PROTAC inhibitors could overcome the resistance through degradation of CDK9-L156F protein using a reported CDK9 PROTAC …
Number of citations: 0 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.